molecular formula C12H22N4 B13342976 methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine

methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine

Cat. No.: B13342976
M. Wt: 222.33 g/mol
InChI Key: AWKWXITXBWLLJK-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine (CAS: 1803611-78-0, 1808326-85-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₂₂N₄ and a molecular weight of 222.34 g/mol . Its structure features a piperidine ring substituted with a methylamine group at the 3-position and a 1-methylpyrazole moiety at the 2-position. This compound is typically synthesized with a purity of 95% under category F0 (industrial/research grade) .

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

N-methyl-1-[1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-16(3)9-11/h8-10,12-13H,4-7H2,1-3H3

InChI Key

AWKWXITXBWLLJK-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN(C1C2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

The piperidine backbone is typically synthesized via:

  • Cyclization reactions : Intramolecular cyclization of linear precursors (e.g., δ-amino ketones) under acidic or basic conditions.
  • Reductive amination : Reaction of 1,5-diketones with methylamine derivatives, followed by reduction with NaBH4 or catalytic hydrogenation.

Pyrazole Substitution

The 1-methylpyrazole moiety is introduced via:

  • Cross-coupling reactions : Suzuki-Miyaura coupling using pyrazole boronic esters and halogenated piperidine intermediates.
  • N-Alkylation : Reaction of piperidine intermediates with 1-methyl-4-(chloromethyl)pyrazole in dimethylformamide (DMF) with K2CO3 as a base.

Amine Functionalization

The methylamine group is added through:

  • Methylation : Treatment of primary amines with methyl iodide or formaldehyde in the presence of reducing agents.
  • Reductive alkylation : Reaction of secondary amines with formaldehyde and NaBH3CN.

Stepwise Synthesis Protocol

A representative pathway for the compound is outlined below:

Step Reaction Type Reagents/Conditions Purpose
1 Piperidine ring formation 1,5-Diketone, methylamine, NaBH4, MeOH Construct piperidine core
2 Pyrazole N-alkylation 1-Methyl-4-(chloromethyl)pyrazole, DMF, K2CO3, 80°C Attach pyrazole substituent
3 Amine methylation Methyl iodide, K2CO3, CH3CN, reflux Introduce methylamine group

Key Notes :

  • Stereochemical control ((2R,3S) configuration) is achieved using chiral auxiliaries or asymmetric hydrogenation.
  • Yields for individual steps range from 60–85%, with purification via column chromatography.

Optimization and Challenges

  • Solvent selection : DMF enhances reactivity in alkylation steps but requires careful removal due to toxicity.
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in pyrazole introduction.
  • Byproduct mitigation : Excess methyl iodide in Step 3 leads to quaternary ammonium salts, necessitating stoichiometric control.

Comparative Analysis of Methods

Parameter N-Alkylation Route Cross-Coupling Route
Yield 72% 65%
Stereoselectivity Moderate (dr 3:1) High (dr >20:1)
Cost Low (simple reagents) High (Pd catalysts)
Scalability Suitable for bulk synthesis Limited by catalyst recycling

Industrial-Scale Considerations

  • Continuous flow systems : Improve reaction consistency and reduce processing time.
  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring may enhance the compound’s binding affinity, while the methylamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, we compare it to structurally related compounds (Table 1) and analyze key differences in physicochemical properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Purity/Category Reference
This compound C₁₂H₂₂N₄ 222.34 1803611-78-0 Piperidine core, pyrazole at C2, methylamine at C3 95% (F0)
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine C₁₂H₁₉N₃S 237.36 N/A Piperidine core, thiophene substituent N/A
(Dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₉N₃ 205.30 N/A Pyrazole core, dicyclopropylmethyl amine N/A
[(2,3-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₃F₂N₃ 237.25 1006472-90-7 Pyrazole core, difluorophenyl substituent 95% (E2)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₀H₁₃N₄ 189.24 N/A Pyrazole core, pyridine substituent, cyclopropyl 17.9% yield

Structural and Functional Differences

Substituent Effects: Fluorinated derivatives, such as [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, show increased metabolic stability and bioavailability compared to non-fluorinated compounds like the target . The dicyclopropylmethyl group in (dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine introduces steric bulk, which may reduce off-target interactions but increase synthetic complexity .

Synthetic Complexity and Yield :

  • The target compound is synthesized with 95% purity via unconfirmed but likely chromatographic methods , while N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is obtained in 17.9% yield using copper-catalyzed coupling, highlighting scalability challenges .

Pharmacological and Industrial Relevance

  • Kinase Inhibition : Piperidine-pyrazole hybrids are prevalent in kinase inhibitor patents (e.g., EP 1 926 722 B1), where the pyrazole’s nitrogen atoms coordinate with ATP-binding sites . The target compound’s methylamine group may enhance solubility for oral administration compared to lipophilic analogs like thiophene derivatives .
  • Metabolic Stability : Fluorinated analogs (e.g., ) likely exhibit longer half-lives than the target compound due to fluorine’s resistance to oxidative metabolism.
  • Toxicity : Piperidine derivatives generally have lower acute toxicity compared to imidazole or triazole-containing compounds (e.g., EP 1 808 168 B1), making them safer for preclinical development .

Biological Activity

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure:

  • Molecular Formula: C12H22N4
  • Molecular Weight: 222.33 g/mol
  • IUPAC Name: N-methyl-1-[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine

The compound features a piperidine ring substituted with a pyrazole moiety, which enhances its biological interactions with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects:

  • The compound has shown potential in modulating neurotransmitter systems, particularly affecting pathways related to dopamine and serotonin. This suggests its possible application in treating neurodegenerative disorders or mood disorders.

2. Anti-inflammatory Properties:

  • Preliminary studies indicate that the compound may influence inflammatory responses by interacting with cytokine pathways. This could position it as a candidate for further research into treatments for chronic inflammatory diseases.

3. Enzyme Interaction:

  • The pyrazole moiety is known to bind to specific active sites on proteins, modulating their activity. This characteristic can be leveraged in drug design to create selective inhibitors for various enzyme targets.

Synthesis Pathway

The synthesis of this compound typically involves a multi-step process:

StepDescription
1Formation of the piperidine intermediate through cyclization reactions under acidic or basic conditions.
2Introduction of the pyrazole ring via nucleophilic substitution reactions with a pyrazole derivative.
3Methylation of nitrogen atoms using methyl iodide or similar agents to obtain the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications:

Study 1: Neuropharmacological Impact
A study examining derivatives of pyrazole-containing compounds found that modifications in the piperidine structure significantly affected binding affinities to dopamine receptors, suggesting potential therapeutic effects in treating Parkinson's disease .

Study 2: Anti-inflammatory Mechanisms
Research indicated that compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in vitro, leading to reduced inflammation markers in animal models . This highlights the relevance of this compound in developing anti-inflammatory drugs.

Study 3: Enzyme Inhibition
A comparative analysis of pyrazole derivatives showed that certain modifications could enhance selectivity for specific enzymes involved in cancer progression, thus suggesting a pathway for developing targeted cancer therapies .

Potential Applications

Given its biological activities, this compound has several potential applications:

Pharmaceutical Development:
It may serve as a lead compound for developing new treatments for neurological disorders and inflammatory diseases.

Research Tool:
The compound can act as a biochemical probe to study mechanisms involving pyrazole derivatives in biological systems.

Synthetic Intermediate:
It may also function as an intermediate in synthesizing more complex organic molecules within medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide in aprotic solvents like DMF or THF is commonly used. For example, alkylation of 1-methylpyrazole-4-carbaldehyde with methylpiperidine intermediates can yield the target compound. Purification via column chromatography ensures high purity .
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are systematically varied. For instance, microwave-assisted synthesis can accelerate reactions while maintaining yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • Techniques :

  • NMR : Distinct hydrogen environments (e.g., piperidine CH₂ vs. pyrazole CH₃) are resolved using ¹H and ¹³C NMR. 2D NMR (COSY, HSQC) clarifies connectivity .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 275–300 range) confirm molecular weight .
    • Example Data :
TechniqueKey Peaks/Data
¹H NMR (300 MHz)δ 2.1–2.3 (piperidine CH₂), δ 3.7 (N-CH₃), δ 7.2 (pyrazole H)
ESI-MSm/z 284.2 [M+H]⁺

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

  • Methods :

  • HPLC : Purity ≥95% is standard, with retention time matching reference standards.
  • Elemental Analysis : C, H, N percentages must align with theoretical values (e.g., ±0.3% deviation) .
    • Thresholds : For in vitro bioactivity assays, ≥95% purity minimizes off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Approach :

Cross-Validation : Compare NMR/MS data with structurally similar compounds (e.g., pyrazole-piperidine hybrids) .

Crystallography : Use single-crystal X-ray diffraction (via SHELX software) to resolve ambiguities in stereochemistry .

Dynamic NMR : Probe conformational exchange in piperidine rings at variable temperatures .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methods :

  • Salt Formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug Design : Esterification of amine groups enhances membrane permeability .
    • Data-Driven Example :
StrategyBioavailability Improvement
Hydrochloride Salt2.5× increase in solubility (pH 7.4)

Q. How do structural modifications impact the compound’s binding affinity to biological targets?

  • Case Study :

  • Fluorine Substitution : Adding a 2-fluoroethyl group to the pyrazole ring increases hydrophobicity, enhancing interactions with kinase ATP-binding pockets (IC₅₀ improved from 120 nM to 45 nM) .
  • Piperidine Methylation : Reduces metabolic degradation by cytochrome P450 enzymes .

Q. What computational methods predict the compound’s interaction with novel therapeutic targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR libraries.
  • MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories .
    • Validation : Correlate docking scores (e.g., −9.2 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?

  • Steps :

Re-evaluate Force Fields : Adjust partial charges in docking models to reflect protonation states at physiological pH.

Solvent Effects : Include explicit water molecules in MD simulations to account for solvation .

Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets .

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